molecular formula C7H6FNO2 B014672 2-Amino-5-fluorobenzoic acid CAS No. 446-08-2

2-Amino-5-fluorobenzoic acid

Cat. No. B014672
CAS RN: 446-08-2
M. Wt: 155.13 g/mol
InChI Key: FPQMGQZTBWIHDN-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharomyces Cerevisiae .


Molecular Structure Analysis

The molecule of 2-Amino-5-fluorobenzoic acid is almost planar with an intramolecular N—H⋯O hydrogen bond closing an S (6) ring . In the crystal, inversion dimers linked by pairs of O—H⋯O hydrogen bonds generate R22 (8) loops .

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-fluorobenzoic acid is the tryptophan pathway in yeast . This compound acts as an antimetabolite for this pathway . The tryptophan pathway is crucial for the survival of many microbial pathogens .

Mode of Action

2-Amino-5-fluorobenzoic acid interacts with its target by acting as a toxic antimetabolite . It can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . This is because the TRP1 strain lacks the enzymes required for the conversion of anthranilic acid to tryptophan, making it resistant to 2-Amino-5-fluorobenzoic acid feedback inhibition .

Biochemical Pathways

The compound affects the tryptophan pathway . This pathway is responsible for the biosynthesis of tryptophan, an essential amino acid. When 2-Amino-5-fluorobenzoic acid inhibits this pathway, it can lead to a growth-based, positive selection of the TRP1 marker .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 2-Amino-5-fluorobenzoic acid’s action primarily involve the inhibition of the tryptophan pathway . This inhibition can lead to a growth-based, positive selection of the TRP1 marker in S. cerevisiae . It is also used in the synthesis of potential anticancer agents .

Action Environment

The action, efficacy, and stability of 2-Amino-5-fluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to avoid the formation of dust and aerosols . These precautions suggest that the compound’s action can be affected by the conditions in which it is stored and handled.

Safety and Hazards

2-Amino-5-fluorobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

2-amino-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQMGQZTBWIHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196231
Record name 5-Fluoroanthranilic acid
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluorobenzoic acid

CAS RN

446-08-2
Record name 2-Amino-5-fluorobenzoic acid
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Record name 5-Fluoroanthranilic acid
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Record name 446-08-2
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Record name 5-Fluoroanthranilic acid
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Record name 5-fluoroanthranilic acid
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Record name 5-FLUOROANTHRANILIC ACID
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Synthesis routes and methods I

Procedure details

A stirred solution of 5-fluoroisatin (39 g, 0.236 mol) in NaOH (5%, 500 mL) was treated dropwise over 10 min with 30% H2O2 (57 g, calculated to contain 17 g, 0.5 mol). After another 20 min of being stirred, during which became warm and effervesced, the solution was cooled in an ice-bath and acidified to pH=4 with 3 M HCl. The precipitated solid was collected and dried in air to obtain 2-amino-5-fluoro-benzoic acid 1 as a beige powder (29.6 g, 80%). 1H NMR (DMSO-d6) δ 7.3-8.2 (m, 2H), 7.08 (d, J=9 Hz, 1H), 6.63 (d, J=9 Hz, 2H), 2.13 (s, 3H).
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Synthesis routes and methods II

Procedure details

Example 9 is repeated precisely, the only difference being that one part of CuCl is added to the initial ammonia solution charge. After the 5-fluoro-2-bromobenzoate solution has been metered in and the batch worked up, 144 parts of 5-fluoroanthranilic acid of m.p. 176.5°-177.5° C. are obtained with a purity of 91.9% (HPLC), corresponding to a yield of 85.4% of theory, based on the 5-fluoro-2-bromobenzoic acid employed.
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Synthesis routes and methods III

Procedure details

If the sodium salt solution of 5-fluoro-2-bromobenzoic acid is replaced by aliquot parts of the potassium or ammonium salt solution, prepared by dissolving 219 parts of 5-fluoro-2-bromobenzoic acid in 256.1 parts of 21.9% strength aqueous potassium hydroxide or, respectively, 217 parts of 7.9% aqueous ammonia solution and used as the metering medium in a procedure otherwise identical to that indicated, then 5-fluoroanthranilic acid is obtained in identical yield and quality.
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Synthesis routes and methods IV

Procedure details

A solution of Compound 33 (10 g, 54 mmol) in ethanol (100 mL) was stirred under hydrogen in the presence of 10% Pd/C (0.5 g) at room temperature for 4 h. The solution was filtered through celite. The solvent was evaporated under reduced pressure to yield 8.2 g (98%) of white solids. M.P. 142° C. 1H NMR (DMSO-d6): 6.71 (dd, J=4.9, 8.9 Hz, 1H), 7.15 (dt, J=2.9, 8.4 Hz, 1H), 7.37 (dd, J=2.9, 9.8 Hz, 1H), 8.60 (s, 1H). EIMS m/z 156 (M+1).
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-5-fluorobenzoic acid
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Q & A

Q1: What is the main synthetic application of 2-Amino-5-fluorobenzoic acid highlighted in the research?

A1: 2-Amino-5-fluorobenzoic acid serves as a crucial starting material in the synthesis of the antifungal drug Fluconazole. [] A study demonstrated a synthetic route involving condensation, ring-closure, chlorination, and nucleophilic substitution reactions to produce Fluconazole with high yield and purity. []

Q2: How is the structure of 2-Amino-5-fluorobenzoic acid described in the research?

A2: 2-Amino-5-fluorobenzoic acid is characterized as a nearly planar molecule. [] It exhibits an intramolecular N—H⋯O hydrogen bond forming an S(6) ring structure. [] The crystal structure reveals inversion dimers linked by O—H⋯O hydrogen bonds, creating R 2 2(8) loops. [] Additionally, weak N—H⋯F hydrogen bonds, short F⋯F contacts (2.763 (2) Å), and aromatic π–π stacking interactions (centroid–centroid separation = 3.5570 (11) Å) are observed in its crystal structure. []

Q3: Are there any studies exploring the vibrational properties of 2-Amino-5-fluorobenzoic acid?

A3: Yes, research has investigated the Fourier-transform infrared (FT-IR) and Raman spectra of 2-Amino-5-fluorobenzoic acid. [] This study also explored the impact of substituting fluorine with other halogens (chlorine, bromine) on its vibrational characteristics. [] While the abstract doesn't detail the findings, it indicates exploration of its spectroscopic properties. []

Q4: What types of derivatives of 2-Amino-5-fluorobenzoic acid have been synthesized?

A4: Research describes the synthesis of alkyl and dialkylaminoalkyl esters of 2-Amino-5-fluorobenzoic acid. [] Although the abstract doesn't elaborate on the specific methods or applications, it highlights the exploration of 2-Amino-5-fluorobenzoic acid derivatives, potentially for diverse chemical properties and applications. []

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